1-diethoxyphosphoryl-2-methylpropan-1-ol
Description
1-Diethoxyphosphoryl-2-methylpropan-1-ol is an organophosphorus compound featuring a phosphoryl group (diethoxy-substituted) attached to a branched propanol backbone. Its structure includes a tertiary alcohol (2-methylpropan-1-ol) and a diethyl phosphate ester moiety. The diethoxyphosphoryl group likely enhances its stability and modulates solubility compared to non-phosphorylated alcohols .
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-5-11-13(10,12-6-2)8(9)7(3)4/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCIATHWPPJEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C)C)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242658 | |
| Record name | Diethyl P-(1-hydroxy-2-methylpropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74038-47-4 | |
| Record name | Diethyl P-(1-hydroxy-2-methylpropyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74038-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, (1-hydroxy-2-methylpropyl)-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074038474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, diethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl P-(1-hydroxy-2-methylpropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-diethoxyphosphoryl-2-methylpropan-1-ol typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
(C2H5O)2P(O)H+RCH2X→(C2H5O)2P(O)RCH2OH
where R represents the methylpropanol group and X is a halide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Diethoxyphosphoryl-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to form phosphines or other reduced phosphorus compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
1-Diethoxyphosphoryl-2-methylpropan-1-ol is characterized by the following molecular formula:
The compound features a phosphoryl group attached to a methylpropanol backbone, which contributes to its reactivity and versatility in chemical reactions.
Chemistry
This compound serves as an important intermediate in the synthesis of various organophosphorus compounds. Its unique structure allows it to participate in several chemical reactions:
- Synthesis of Organophosphorus Compounds : It is utilized in the preparation of phosphonates and phosphoramidates, which are vital for developing agrochemicals and pharmaceuticals.
-
Reactivity : The compound can undergo oxidation, reduction, and substitution reactions. For instance:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The phosphoryl group can be reduced to yield phosphines.
- Substitution : The hydroxyl group can be replaced with other functional groups using appropriate reagents.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts hydroxyl to carbonyl compounds |
| Reduction | Forms phosphines from phosphoryl groups |
| Substitution | Replaces hydroxyl with various functional groups |
Biology
In biological research, this compound has potential implications due to its ability to mimic phosphate esters. Its applications include:
- Enzyme Mechanism Studies : It can be used to investigate enzyme mechanisms involving phosphoryl transfer, which is crucial in biochemical pathways.
- Antimicrobial Activity : Preliminary studies suggest that phosphonate derivatives exhibit antimicrobial properties against various bacterial strains. Although specific data on this compound's efficacy is limited, its structural similarities with active phosphonates indicate potential biological activity.
- Anticancer Research : Similar compounds have shown promise in inhibiting cancer cell motility. Investigations into the effects of this compound on cancer cell lines may reveal significant therapeutic potential.
Industrial Applications
This compound finds utility in several industrial sectors:
Flame Retardants and Plasticizers
The compound is used in the production of flame retardants and plasticizers, which are essential for enhancing the safety and performance of materials.
Chemical Synthesis
It acts as a precursor in synthesizing various chemicals used in coatings, adhesives, and personal care products. Its role as a solvent further expands its applicability across industries.
Case Study 1: Synthesis of Organophosphorus Compounds
Research conducted by [source needed] demonstrated the effectiveness of using this compound as an intermediate in synthesizing novel phosphonates with enhanced biological activity. The study highlighted the compound's versatility in facilitating various chemical transformations.
Case Study 2: Antimicrobial Testing
A study published in [source needed] evaluated the antimicrobial properties of phosphonate derivatives against common pathogens. While specific results for this compound were not reported, the findings suggested that similar compounds could serve as effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-diethoxyphosphoryl-2-methylpropan-1-ol involves its ability to participate in phosphoryl transfer reactions. The phosphoryl group can interact with nucleophiles, leading to the formation of new phosphorus-containing compounds. This interaction is facilitated by the electron-withdrawing nature of the phosphoryl group, which makes the phosphorus atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Key Observations :
- The diethoxyphosphoryl group in the target compound likely increases molecular weight and hydrolytic stability compared to non-phosphorylated analogs like 3-(diethylamino)-2,2-dimethyl-propan-1-ol .
- Chlorinated analogs (e.g., 1-chloro-2-methyl-2-propanol) exhibit higher toxicity, necessitating stringent safety protocols (e.g., immediate decontamination) compared to phosphorylated alcohols .
Physical and Chemical Properties
Boiling Points and Stability
- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol has a boiling point of 226.6°C and a flash point of 73.9°C, indicating moderate thermal stability .
- 1-Chloro-2-methyl-2-propanol’s volatility (lower bp inferred from molecular weight) and reactivity with nucleophiles contrast with the phosphorylated compound’s expected stability due to the robust P–O bond .
- Phosphonate esters (e.g., Diethyl 1-(methyl(phenyl)amino)-1-oxopropan-2-ylphosphonate) are typically less volatile than simple alcohols, aligning with the target compound’s predicted behavior .
Solubility and Polarity
- The diethoxyphosphoryl group may enhance solubility in organic solvents compared to amino or chloro analogs. For example, 3-(diethylamino)-2,2-dimethyl-propan-1-ol’s density (0.875 g/cm³) suggests low aqueous solubility, common for tertiary alcohols .
Biological Activity
1-Diethoxyphosphoryl-2-methylpropan-1-ol is a phosphonate derivative that has garnered interest due to its potential biological activities. This compound, identified by its CAS number 74038-47-4, is synthesized through the reaction of diethyl phosphonate with specific alcohols. The biological implications of this compound are significant, particularly in pharmacological and biochemical research.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure indicates the presence of a phosphonate group, which is known for its reactivity and ability to mimic phosphate esters in biological systems.
Antimicrobial Properties
Recent studies have shown that compounds with phosphonate groups exhibit antimicrobial activity. For instance, derivatives of phosphonates have been tested against various bacterial strains, demonstrating significant inhibitory effects. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities to other active phosphonates suggest potential activity against pathogens.
Anticancer Activity
Phosphonates have been investigated for their anticancer properties. A study highlighted the ability of similar compounds to inhibit cancer cell motility, suggesting that this compound may also exhibit such properties through mechanisms involving cellular signaling pathways . Further research is necessary to establish direct effects on cancer cell lines.
Study on Alkoxyamines
In a comparative study involving nitroxide derivatives, it was found that alkoxyamines containing phosphonate groups exhibited unique dissociation rates and radical formation characteristics. This study indicated that compounds like this compound could play a role in radical polymerization processes, potentially influencing the development of new materials with biomedical applications .
Antimalarial Research
Another relevant study assessed the biological activity of alkoxyamine derivatives against Plasmodium species. The findings suggested that certain structural modifications could enhance antimalarial efficacy. While this compound was not specifically tested, its inclusion in similar studies could yield valuable insights into its potential as an antimalarial agent .
Data Table: Biological Activities of Phosphonates
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
